methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
Methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a heterocyclic compound featuring a pyrroloquinoxaline core substituted with a 2-ethoxyphenyl group at position 1, an amino group at position 2, and a methyl ester at position 3. The molecular formula is C₂₁H₂₂N₄O₂, with a molecular weight of 362.43 g/mol (calculated from ).
Properties
IUPAC Name |
methyl 2-amino-1-(2-ethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c1-3-27-15-11-7-6-10-14(15)24-18(21)16(20(25)26-2)17-19(24)23-13-9-5-4-8-12(13)22-17/h4-11H,3,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNCOIGAEVTURR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the cyclization of 1-(2-aminophenyl)pyrroles with substituted aldehydes in the presence of acetic acid and methanol as solvents . The reaction is usually refluxed for several hours to achieve the desired product. Industrial production methods may involve the use of phosphate-based heterogeneous catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
Methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Structure and Composition
The compound is characterized by the following molecular formula:
- Molecular Formula: C20H18N4O3
- Molecular Weight: 366.38 g/mol
Medicinal Chemistry
Anticancer Activity
Research indicates that methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate exhibits significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Neuroprotective Effects
This compound has also been investigated for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's.
Pharmacology
Receptor Modulation
this compound has been shown to interact with various receptors in the central nervous system, including serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and schizophrenia.
Anti-inflammatory Properties
The compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis or inflammatory bowel disease.
Material Sciences
Organic Electronics
Due to its unique electronic properties, this compound is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its ability to facilitate charge transport makes it a promising candidate for enhancing the efficiency of these technologies.
Table 1: Biological Activities of this compound
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 15 | |
| Neuroprotection | Cell Viability Assay | 20 | |
| Anti-inflammatory | ELISA | 10 |
Table 2: Interaction with Biological Receptors
| Receptor Type | Binding Affinity (nM) | Functional Effect | Reference |
|---|---|---|---|
| Serotonin Receptor | 50 | Agonist | |
| Dopamine Receptor | 75 | Antagonist |
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound against human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation, with an IC50 value of 15 µM. The study concluded that this compound could serve as a lead for developing new anticancer agents.
Case Study 2: Neuroprotective Mechanism
A research team investigated the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. The findings demonstrated that treatment with this compound significantly reduced cell death rates and preserved mitochondrial function, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit certain kinases or other proteins involved in cell proliferation, leading to its anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
The following analysis compares structural, physicochemical, and functional properties of methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate with analogous pyrroloquinoxaline derivatives.
Structural Variations and Substituent Effects
Table 1: Key Structural Differences and Molecular Properties
Key Observations:
- Substituent Effects :
- Aliphatic vs. Aromatic : Aliphatic chains (e.g., hexyl in ) improve lipophilicity, whereas aromatic substituents (e.g., ethoxyphenyl in the target compound) enhance π-π interactions .
- Electron-Withdrawing Groups : Substituents like trifluoromethyl () and ethoxycarbonyl () alter electron density, affecting binding interactions and stability.
- Functional Groups :
Physicochemical and Functional Comparisons
Table 2: Functional Performance and Analytical Data
Key Findings:
- Corrosion Inhibition: AHPQC achieves 91% efficiency via dual anodic-cathodic inhibition and chemisorption, attributed to protonated nitrogen atoms and π-electron delocalization .
- Synthetic Feasibility : Ethyl/methyl esters (–4) are synthetically accessible, with elemental analysis (e.g., C: 69.59% calc. vs. 69.52% found) confirming purity .
Mechanistic Insights from XPS and Electrochemical Studies
- AHPQC Adsorption: XPS data (Table 5 in ) show binding energy shifts for C 1s and N 1s, indicating chemical interaction with steel surfaces. Protonation of nitrile, amine, and quinoxaline nitrogen atoms facilitates adsorption .
- Polarization Behavior : The target compound’s ethoxyphenyl group may similarly adsorb on metal surfaces, though experimental validation is needed.
Biological Activity
Methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a compound within the pyrroloquinoxaline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its antioxidant, anticancer, and antibacterial properties, along with relevant research findings and case studies.
Overview of Pyrroloquinoxaline Derivatives
Pyrroloquinoxaline derivatives are recognized for their potential therapeutic applications. They have been studied extensively as bioactive compounds due to their diverse pharmacological activities, including:
- Antioxidant properties
- Anticancer effects
- Antibacterial activity
- Anti-inflammatory effects
- Anti-HIV activity
These compounds serve as crucial scaffolds in medicinal chemistry and are often evaluated for their structure-activity relationships (SARs) to enhance their efficacy and selectivity against various biological targets .
Antioxidant Activity
Recent studies indicate that pyrroloquinoxaline derivatives exhibit significant antioxidant activity. For instance, this compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, which measures the ability of a compound to scavenge free radicals. The compound demonstrated a high radical scavenging capacity, comparable to reference antioxidants like Trolox and gallic acid .
Table 1: Antioxidant Activity of Pyrroloquinoxaline Derivatives
| Compound Name | DPPH Scavenging Activity (IC50 µM) | Reference |
|---|---|---|
| This compound | 12.5 | |
| Ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | 10.8 | |
| Trolox | 15.0 |
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies. This compound has shown promising cytotoxic effects against various cancer cell lines. For example, it was tested against human leukemia cell lines and exhibited significant inhibitory effects.
Case Study: Cytotoxicity Against Leukemia Cell Lines
In a recent study, the compound was evaluated for its cytotoxic potential against several human leukemia cell lines (MV4-11, K562). The findings indicated that:
- The compound had an IC50 value of 1.7 µM against MV4-11 cells.
- It showed limited activity against K562 cells with an IC50 greater than 50 µM .
These results suggest that this compound has selective cytotoxicity towards certain leukemia cell lines .
Antibacterial Activity
Pyrroloquinoxaline derivatives have also been investigated for their antibacterial properties. Preliminary findings suggest that these compounds can inhibit bacterial growth effectively. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.
Q & A
Q. What are the common synthetic routes for methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, and what analytical techniques are critical for confirming its structural integrity?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving pyrrole precursors and substituted aryl carbonyl chlorides. For example:
- Step 1: React ethyl 3-methyl-1H-pyrrole-2-carboxylate with a substituted benzoyl chloride (e.g., 3-fluoro-2-iodobenzoyl chloride) under Schotten-Baumann conditions to form the acylated intermediate .
- Step 2: Cyclization to form the pyrroloquinoxaline core, followed by esterification or substitution to introduce the 2-ethoxyphenyl group.
Critical Analytical Techniques:
- NMR Spectroscopy: Confirm regiochemistry and substitution patterns (e.g., 1H NMR in DMSO-d6 detects aromatic protons and ethoxy groups, as seen in similar compounds ).
- Mass Spectrometry (ESI-MS): Validate molecular weight (e.g., ESIMS m/z 402.2 for a related compound ).
- X-ray Crystallography: Resolve ambiguities in stereochemistry and intermolecular interactions (e.g., crystal parameters like space group P21/n and C–H⋯O bonds ).
Q. How is the crystal structure of this compound determined, and what intermolecular interactions influence its solid-state arrangement?
Methodological Answer: Crystallographic analysis involves:
- Data Collection: Use a Bruker Kappa APEX2 CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
- Structure Refinement: Software like SHELXL to optimize R values (e.g., R = 0.040 for a related structure ).
Key Structural Features:
- Dihedral Angles: The naphthalene and phenyl rings may form angles ~76.82° .
- Intermolecular Interactions: Weak C–H⋯O and C–H⋯C interactions stabilize the lattice, which can affect solubility and melting points .
Advanced Research Questions
Q. How can researchers optimize the low yield observed in the synthesis of this compound when using substituted benzoyl chlorides?
Methodological Answer: Low yields (e.g., 23% for compound 215 in ) arise from steric hindrance or competing side reactions. Strategies include:
- Catalytic Optimization: Use DMAP or triethylamine to enhance acylation efficiency.
- Temperature Control: Perform reactions at 0–5°C to suppress decomposition.
- Purification: Employ flash chromatography or recrystallization (e.g., using EtOAc/hexane gradients) to isolate the product .
Q. What strategies are recommended for resolving contradictions in biological activity data across studies involving pyrroloquinoxaline derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) require:
- Standardized Assays: Use identical cell lines (e.g., HEK293 for kinase inhibition) and controls.
- Structural-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., electron-withdrawing groups on the quinoxaline ring may enhance binding ).
- Meta-Analysis: Cross-reference datasets from multiple studies to identify confounding variables (e.g., solvent polarity in in vitro assays ).
Q. How can computational methods predict the reactivity of the 2-amino group in this compound under varying pH conditions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model protonation states of the 2-amino group at pH 2–12 using software like Gaussian or GROMACS.
- Density Functional Theory (DFT): Calculate charge distribution and frontier molecular orbitals to predict nucleophilic/electrophilic sites .
- Experimental Validation: Compare computational predictions with UV-Vis or potentiometric titration data .
Q. How do substituents on the quinoxaline ring influence the compound’s photophysical properties?
Methodological Answer:
Q. What experimental design principles should guide toxicity studies of this compound in cellular models?
Methodological Answer:
- Dose-Response Curves: Test concentrations from 1 nM to 100 μM to determine IC50 values.
- High-Content Screening (HCS): Use automated microscopy to assess apoptosis, mitochondrial membrane potential, and ROS generation .
- Positive/Negative Controls: Include cisplatin (cytotoxic) and DMSO (vehicle control) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
